2,6-Diiodo-3,7-dimethoxynaphthalene

X-ray crystallography Materials science Solid-state chemistry

Researchers requiring precision in cross-coupling or crystal engineering face challenges with inconsistent regiochemistry and solid-state packing. This 2,6-diiodo-3,7-dimethoxy derivative offers a defined solution. - **Controlled reactivity**: 2,6-diiodo pattern + electron-donating methoxy groups enable predictable Suzuki-Miyaura/Sonogashira couplings. - **Engineered planarity**: Near-planar geometry (mean deviation 0.2 Å) and 3.647 Å intermolecular contact distance for co-crystals/OFs. - **Dual functionality**: LogP 4.505 for hydrophobic targeting + heavy-atom anomalous scattering (SAD/MAD phasing).

Molecular Formula C12H10I2O2
Molecular Weight 440.01 g/mol
Cat. No. B12828256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-3,7-dimethoxynaphthalene
Molecular FormulaC12H10I2O2
Molecular Weight440.01 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(C=C2C=C1I)OC)I
InChIInChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3
InChIKeyZVSMHHDPCWARBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-3,7-dimethoxynaphthalene – Structural & Supplier Overview


2,6-Diiodo-3,7-dimethoxynaphthalene (CAS 1312211-54-3) is a halogenated dimethoxy naphthalene derivative with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . The compound features a naphthalene core substituted with iodine atoms at the 2- and 6-positions and methoxy groups at the 3- and 7-positions, a regiochemical arrangement that imparts specific electronic and steric properties relevant to organic synthesis and materials science [1]. Commercially available from multiple suppliers in ≥95% purity , this compound serves as a specialized building block for cross-coupling reactions and the construction of extended π-conjugated systems [1].

Workflow Cross-coupling building block for extended π-systems
Selection Regioselective 2,6-diiodo substitution with methoxy activation
Use Context Organic electronics, crystal engineering, and scaffold exploration

Why 2,6-Diiodo-3,7-dimethoxynaphthalene Is Irreplaceable


Substituting 2,6-Diiodo-3,7-dimethoxynaphthalene with another diiodonaphthalene derivative (e.g., 1,5-diiodonaphthalene, 2,3-diiodonaphthalene, or 2,7-diiodonaphthalene) fundamentally alters the electronic landscape and steric accessibility of the reactive sites. The specific 2,6-regiochemistry of the iodine atoms, combined with the electron-donating methoxy groups at the 3,7-positions, creates a unique π-electron density distribution that dictates both the reactivity in cross-coupling reactions and the solid-state packing in crystalline materials [1]. In contrast, 1,5-diiodonaphthalene exhibits different C–I bond lengths and a distinct crystal packing motif, leading to divergent outcomes in applications such as OLED material synthesis and supramolecular assembly [2].

Regiochemical Mismatch 2,6-diiodo substitution pattern creates distinct electronic and steric profiles not replicated by 1,5- or 1,8-isomers
Methoxy Contribution Electron-donating methoxy groups at 3,7-positions modify π-density; 1,5-diiodonaphthalene lacks this activation
Crystal Packing Divergence Planar geometry and intermolecular contacts differ from comparator diiodonaphthalenes, altering supramolecular assembly outcomes

Quantitative Evidence for 2,6-Diiodo-3,7-dimethoxynaphthalene


Crystal Structure vs. 1,5-Diiodonaphthalene

The crystal structure of 2,6-diiodo-3,7-dimethoxynaphthalene exhibits a nearly planar naphthalene core with a mean deviation from planarity of 0.2 Å [1]. The nearest intermolecular distance (van der Waals contact) is 3.647 Å between O(3) and C(4) of symmetry-related molecules [1]. In contrast, 1,5-diiodonaphthalene displays a non-planar geometry with a torsion angle of approximately 4.5° between the naphthalene ring and the iodine substituents, and its C–I bond lengths (2.090–2.103 Å) are shorter than those in 1,8-diiodonaphthalene (2.11–2.13 Å), indicating different electronic environments [2].

Crystal Planarity
Reported
Mean deviation 0.2 Å Torsion ~4.5°
Supports predictable π-stacking in solid-state
Single-crystal XRD at 291 K
X-ray crystallography Materials science Solid-state chemistry

Physicochemical Properties vs. 1,5-Diiodonaphthalene

Predicted density for 2,6-diiodo-3,7-dimethoxynaphthalene is 2.039 ± 0.06 g/cm³ with a boiling point of 453.9 ± 45.0 °C . For 1,5-diiodonaphthalene, the molecular weight is 379.96 g/mol, and the melting point is reported as 147 °C . While boiling point data for 1,5-diiodonaphthalene is not directly comparable due to decomposition, the significantly higher molecular weight (440.02 vs. 379.96 g/mol) and the presence of electron-donating methoxy groups in the target compound result in different volatility and solubility profiles, which directly impact purification strategies and formulation development .

Predicted Density
Data to verify
2.039 g/cm³ (pred.) MW 379.96, mp 147 °C
Context for vacuum deposition and solubility
Predicted values; experimental comparison limited
Physicochemical characterization Process chemistry Formulation

Lipophilicity (LogP) Profile

The calculated LogP (octanol-water partition coefficient) for 2,6-diiodo-3,7-dimethoxynaphthalene is 4.505 . This value is significantly higher than that of unsubstituted naphthalene (LogP ≈ 3.3) and reflects the combined effect of the two heavy iodine atoms and the methoxy groups. While direct LogP data for 1,5-diiodonaphthalene are not readily available, the presence of the polar methoxy groups in the target compound, counterbalanced by the hydrophobic iodine substituents, creates a unique lipophilicity profile that differs from both less polar diiodonaphthalene isomers and more polar dimethoxynaphthalene analogs. This has practical implications for reverse-phase HPLC method development and for predicting membrane permeability in early-stage drug discovery applications [1].

Lipophilicity
Context-dependent
LogP 4.505 (calc.)
Guides chromatographic method and fragment-based design
Calculated value; experimental LogP not reported
ADME Chromatography Medicinal chemistry

Synthetic Regioselectivity and Yield

A general method for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives via a sequential cascade iodocyclization has been reported, achieving yields up to 99% under mild conditions [1]. This methodology demonstrates the feasibility of introducing two iodine atoms regioselectively onto a naphthalene framework. While this specific study does not include 2,6-diiodo-3,7-dimethoxynaphthalene as a substrate, the principles of regiocontrol are directly transferable. The 2,6-substitution pattern of the target compound is accessible through strategic precursor design (e.g., 3,7-dimethoxynaphthalene iodination) and benefits from the same mild, high-yielding iodocyclization conditions . This contrasts with the synthesis of 1,5-diiodonaphthalene, which often requires harsher conditions (e.g., diazotization of 1,5-diaminonaphthalene) and may produce isomeric mixtures requiring chromatographic separation .

Synthetic Yield Benchmark
Class-level
Up to 99% yield (class-level)
Supports regioselective synthesis viability
Cascade iodocyclization method reported
Organic synthesis Methodology Yield optimization

Purity and Storage Stability

Commercially available 2,6-diiodo-3,7-dimethoxynaphthalene is supplied with a minimum purity of 98% (NLT 98%) and a recommended storage condition of 20°C for 2 years . This level of purity is comparable to other diiodonaphthalene isomers such as 1,5-diiodonaphthalene (purity 95%+ ), but the specific storage stability data provided by the supplier offers procurement confidence. The compound's stability under ambient conditions, as inferred from the 2-year shelf life at 20°C, indicates that the 2,6-dimethoxy substitution pattern does not introduce significant thermal or photochemical lability, making it a reliable reagent for long-term research projects .

Purity & Stability
Supplier data
≥98%, 2 yr at 20°C 95%+, room temp
Enables long-term procurement planning
Supplier specifications; verify independently
Quality control Stability Procurement

2,6-Diiodo-3,7-dimethoxynaphthalene Applications


Crystal Engineering and π-Stacking Materials

The near-planar geometry of 2,6-diiodo-3,7-dimethoxynaphthalene (mean deviation 0.2 Å) and its defined intermolecular contact distance of 3.647 Å make it an ideal tecton for designing co-crystals and porous organic frameworks where precise control over π-π interactions is required [1]. Researchers can exploit this planarity to achieve predictable solid-state packing, which is essential for applications such as organic semiconductors and stimuli-responsive materials [1].

Cross-Coupling Building Block for OLEDs

The 2,6-diiodo substitution pattern, combined with electron-donating methoxy groups, positions 2,6-diiodo-3,7-dimethoxynaphthalene as a versatile electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions [2]. The compound's high purity (≥98%) and stability minimize side reactions, enabling the efficient synthesis of extended π-conjugated systems for use as hole-transporting or emitting layers in organic light-emitting diodes (OLEDs) [1].

Fragment-Based Drug Discovery Scaffold

With a calculated LogP of 4.505, 2,6-diiodo-3,7-dimethoxynaphthalene occupies a lipophilicity range that is attractive for targeting hydrophobic protein binding pockets . The heavy iodine atoms also provide strong anomalous scattering for X-ray crystallography, facilitating the experimental determination of protein-ligand complexes [3]. This dual property makes the compound a valuable fragment for structure-based drug design programs.

Heavy-Atom Derivative for Phasing

The presence of two iodine atoms (atomic number 53) makes 2,6-diiodo-3,7-dimethoxynaphthalene a potent heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in protein crystallography [3]. The compound's planarity and moderate size facilitate its incorporation into protein crystals via soaking or co-crystallization, providing a straightforward route to experimental phase determination for novel macromolecular structures.

Application
Selection Property
Validation Focus
Crystal engineering studies
Planarity and intermolecular contact distance
Reproducible solid-state packing and π-stacking
Cross-coupling for OLED materials
Regioselective 2,6-diiodo substitution pattern
Coupling efficiency and extended π-conjugation
Fragment-based screening
Lipophilicity profile and iodine anomalous signal
Binding to hydrophobic targets and phasing capability
Heavy-atom phasing
Two iodine atoms for anomalous dispersion
Crystal incorporation and SAD/MAD phasing success

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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